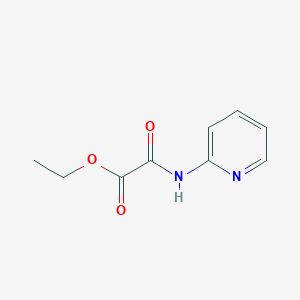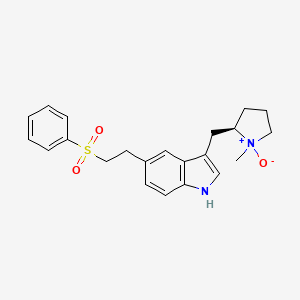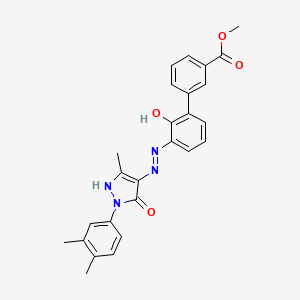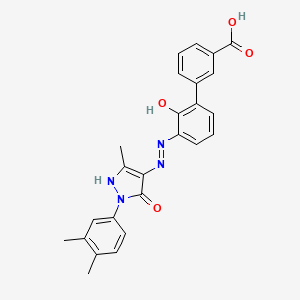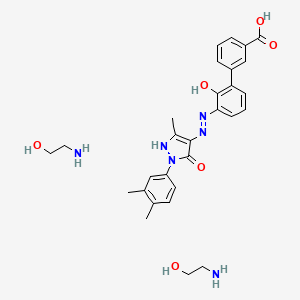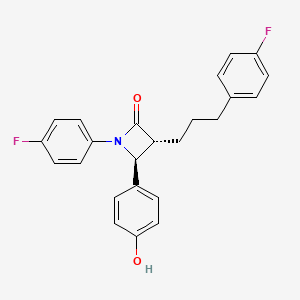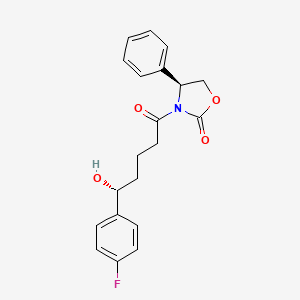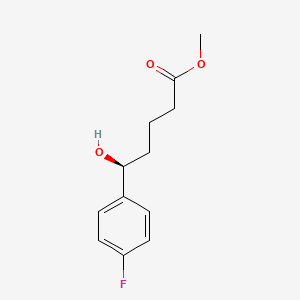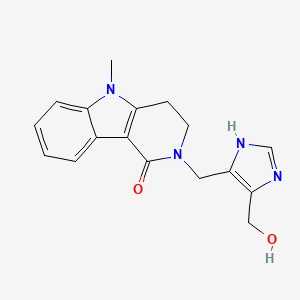
羟甲基阿洛司琼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxymethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. Hydroxymethyl Alosetron retains the core structure of Alosetron but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
科学研究应用
Hydroxymethyl Alosetron has several applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with serotonin receptors and its potential effects on gastrointestinal motility.
Medicine: Investigated for its therapeutic potential in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
作用机制
Target of Action
Hydroxymethyl Alosetron, also known as Alosetron Metabolite M5, primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract .
Mode of Action
Hydroxymethyl Alosetron acts as a potent and selective antagonist of the serotonin 5-HT3 receptor . By blocking these receptors, it modulates serotonin-sensitive gastrointestinal processes . This antagonist action on the 5-HT3 receptors results in the modulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to Irritable Bowel Syndrome (IBS) .
Biochemical Pathways
The antagonistic action on the 5-ht3 receptors may modulate several serotonin-sensitive gastrointestinal processes . This could potentially involve the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics (ADME Properties)
It’s known that the parent compound, alosetron, undergoes extensive hepatic metabolism via cyp2c9, 3a4, and 1a2 . The metabolites are excreted primarily in urine . More research is needed to determine the specific ADME properties of Hydroxymethyl Alosetron.
Result of Action
The molecular and cellular effects of Hydroxymethyl Alosetron’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By blocking the 5-HT3 receptors, it can effectively control symptoms of IBS . .
Action Environment
It’s known that the parent compound, alosetron, can cause severe adverse effects including ischemic colitis, severely obstructed or ruptured bowel, and death . . More research is needed to understand how environmental factors influence the action of Hydroxymethyl Alosetron.
生化分析
Biochemical Properties
Hydroxymethyl Alosetron, like Alosetron, is likely to interact with the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . The interaction of Hydroxymethyl Alosetron with these receptors may modulate serotonin-sensitive gastrointestinal processes .
Cellular Effects
The effects of Hydroxymethyl Alosetron on cells are expected to be similar to those of Alosetron. Alosetron’s antagonistic action on the 5-HT3 receptors affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Molecular Mechanism
The molecular mechanism of Hydroxymethyl Alosetron is likely to be similar to that of Alosetron. Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Metabolic Pathways
Alosetron undergoes extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 . It is plausible that Hydroxymethyl Alosetron may be involved in similar metabolic pathways.
Transport and Distribution
Alosetron demonstrates a volume of distribution of approximately 65 to 95 L .
Subcellular Localization
Given its likely interaction with 5-HT3 receptors, it may be localized in areas where these receptors are present, such as the enteric neurons in the human gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl Alosetron typically involves the modification of the Alosetron molecule. One common method includes the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of a mineral acid such as hydrochloric acid or sulfonic acids like p-toluene sulfonic acid or methane sulfonic acid .
Industrial Production Methods: Industrial production of Hydroxymethyl Alosetron follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
化学反应分析
Types of Reactions: Hydroxymethyl Alosetron can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Alosetron: The parent compound, used for treating severe diarrhea-predominant irritable bowel syndrome.
Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.
Granisetron: Similar to Ondansetron, used to prevent chemotherapy-induced nausea and vomiting.
Uniqueness of Hydroxymethyl Alosetron: Hydroxymethyl Alosetron is unique due to the presence of the hydroxymethyl group, which may alter its pharmacokinetic properties, potentially offering different therapeutic benefits or side effect profiles compared to its parent compound and other similar 5-HT3 receptor antagonists .
属性
IUPAC Name |
2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methyl]-5-methyl-3,4-dihydropyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWYTFVXBYLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-46-5 |
Source


|
| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-2-((5-(hydroxymethyl)-1H-imidazol-4-yl)methyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-2-((5-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL)METHYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3DBT3PIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
